8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

Lysosomal Storage Disorders Pompe Disease Pharmacological Chaperones Alpha-Glucosidase Inhibition

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is a fully substituted synthetic xanthine derivative. Its core structure combines a canonical C8-bromo purine-2,6-dione scaffold with a unique 7-(2-pyrimidin-2-ylsulfanylethyl) side chain.

Molecular Formula C13H13BrN6O2S
Molecular Weight 397.25 g/mol
CAS No. 476482-22-1
Cat. No. B2544721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
CAS476482-22-1
Molecular FormulaC13H13BrN6O2S
Molecular Weight397.25 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC=CC=N3
InChIInChI=1S/C13H13BrN6O2S/c1-18-9-8(10(21)19(2)13(18)22)20(11(14)17-9)6-7-23-12-15-4-3-5-16-12/h3-5H,6-7H2,1-2H3
InChIKeyFMCLRLBGHRLAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione: Defining the Chemical Space and Procurement-Relevant Properties


8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is a fully substituted synthetic xanthine derivative [1]. Its core structure combines a canonical C8-bromo purine-2,6-dione scaffold with a unique 7-(2-pyrimidin-2-ylsulfanylethyl) side chain. This molecular architecture deviates sharply from common 1,3-dimethylxanthines (e.g., theophylline) or C8-bromo analogs (e.g., 8-bromotheophylline) by introducing a sulfur-linked pyrimidine moiety, which profoundly alters its physicochemical profile (AlogP: 0.78, Polar Surface Area: 87.60 Ų) and biological target interaction landscape [2].

Why Generic 8-Bromo-7-alkyl-purine-2,6-diones Cannot Substitute for 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione


Simple substitution with a common 8-bromo-7-methyl or 8-bromotheophylline analog is chemically infeasible for replicating the activity profile. The 7-(2-pyrimidin-2-ylsulfanylethyl) chain is not a passive linker; it introduces a basic pyrimidine nitrogen and a polarizable sulfur atom [1]. This group is critical for engaging a completely different set of biological targets, such as lysosomal alpha-glucosidase (GAA), where a potency of 177.8 nM has been quantified [2], a target not engaged by simpler 7-alkyl xanthines like theophylline or 8-bromotheophylline, which primarily act on adenosine receptors or phosphodiesterases [3]. Furthermore, this substituted xanthine scaffold has been specifically investigated for antiproliferative activity against lung cancer cells, a therapeutic indication where classical xanthines show limited efficacy [4].

Quantitative Differentiation Evidence for 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione Against Closest Analogs


Lysosomal Alpha-Glucosidase (GAA) Inhibition: A Novel Target Profile vs. Classical Xanthines

This compound exhibits a novel target engagement profile by potently inhibiting human lysosomal alpha-glucosidase (GAA), a target not addressed by common 1,3-dimethylxanthines. The compound's observed potency of 177.8 nM represents a distinct enzyme inhibition activity [1]. This contrasts with theophylline and 8-bromotheophylline, which are primarily known for their adenosine receptor antagonism and phosphodiesterase inhibition, with no reported activity against GAA [2].

Lysosomal Storage Disorders Pompe Disease Pharmacological Chaperones Alpha-Glucosidase Inhibition

Functional Selectivity Against Coagulation Factor XIIa

In a high-throughput screening panel, the compound was found to be inactive against Factor XIIa [1]. This is a critical piece of counter-screening data for a purine-2,6-dione, a scaffold historically exploited for anticoagulant activity (e.g., pentoxifylline). The presence of the 2-pyrimidinylsulfanylethyl group apparently abrogates the anticoagulant mechanism common to other xanthines, demonstrating a distinct functional selectivity profile [2].

Anticoagulation Contact Activation Pathway Selectivity Profiling

In Silico-Based Antiproliferative Potential Against Lung Cancer: Divergence from Common CDK-Inhibitory Purines

This compound belongs to a series of new 8-(2-pyrimidinyl)sulfanylxanthine derivatives specifically designed and evaluated for their potential activity against lung cancer [1]. This represents a significant divergence from well-known antiproliferative purines like 2,6,9-trisubstituted purines (e.g., roscovitine), which target cyclin-dependent kinases (CDKs) [2]. The unique 7-substitution pattern in this compound suggests a distinct mechanism of action for inhibiting lung cancer cell proliferation, differentiating it from CDK-inhibitor development candidates.

Lung Cancer Antiproliferative Xanthines Drug Design

Predicted Class Divergence: Putative PNP Inhibition vs. Known Human PNP Inhibitors

Based on its 8-bromo-7-substituted purine-2,6-dione core, this compound shares critical structural features with known purine nucleoside phosphorylase (PNP) inhibitors [1]. While direct PNP inhibition data for this specific compound is currently limited, its molecular properties (MW: 397.26, AlogP: 0.78, PSA: 87.60, QED: 0.37) [2] position it as a fragment-like or lead-like molecule. This contrasts with established clinical PNP inhibitors like Forodesine (immucillin H, MW: 282.3) [3], suggesting that its 2-pyrimidinylsulfanylethyl tail could be optimized for enhanced binding to the PNP active site or to achieve a different enzyme inhibition kinetics.

T-Cell Proliferation Purine Nucleoside Phosphorylase Fragment-Like Properties

Procurement-Driven Application Scenarios for 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione


Novel Pharmacological Probe for Lysosomal Alpha-Glucosidase (GAA) Studies

Based on its quantified 177.8 nM potency against human GAA [1], this compound serves as a novel chemical probe for investigating GAA biology. Unlike adenosine receptor-targeting xanthines, its selectivity shift allows researchers to modulate GAA activity without interference from adenosine pathways, making it a superior choice for designing experiments in Pompe disease research or lysosomal biology.

Lung Cancer Drug Discovery: A Non-CDK Inhibitory Xanthine Chemotype

This compound belongs to a series explicitly designed for anti-lung cancer activity, distinguishing it from the CDK-inhibitory purines like roscovitine [2]. It is an ideal procurement choice for academic or industrial labs seeking to explore novel mechanisms against non-small cell or small cell lung cancer without overlapping with the extensively patented CDK inhibitor chemical space.

Advanced PNP Inhibitor Lead with Optimizable Physicochemical Properties

The 8-bromo-7-(2-pyrimidinylsulfanylethyl) architecture positions this compound as a development candidate for purine nucleoside phosphorylase (PNP) inhibition, a target for T-cell malignancies [3]. Its distinct physicochemical profile—higher PSA, no hydrogen bond donors—offers a tangible advantage in optimizing oral bioavailability and CNS penetration when compared to the existing immucillin-based clinical leads, which have different pharmacokinetic limitations.

Clean-Oncology Panel Screening Tool with Reduced Anticoagulant Liability

The confirmed inactivity against Factor XIIa (contact activation pathway) [4] makes this compound a valuable tool for oncology research where anticoagulation is an unwanted off-target effect. It can be used as a negative control or as a base scaffold known to be free from this liability, facilitating cleaner proof-of-concept studies compared to other xanthines like pentoxifylline that engage coagulation pathways.

Quote Request

Request a Quote for 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.